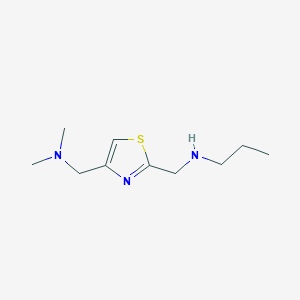

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine

Description

n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine (CAS: 1250629-43-6) is a tertiary amine derivative featuring a thiazole core substituted at the 4-position with a dimethylaminomethyl group and at the 2-position with a propan-1-amine moiety via a methylene linker. The compound is classified as a tertiary amine due to the presence of three alkyl/aryl groups attached to the nitrogen atom in the propan-1-amine chain.

Key structural features:

- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, providing a planar aromatic system.

- Propan-1-amine chain (2-position): A linear alkylamine that may enhance solubility and influence pharmacokinetic properties.

Properties

Molecular Formula |

C10H19N3S |

|---|---|

Molecular Weight |

213.35 g/mol |

IUPAC Name |

N-[[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methyl]propan-1-amine |

InChI |

InChI=1S/C10H19N3S/c1-4-5-11-6-10-12-9(8-14-10)7-13(2)3/h8,11H,4-7H2,1-3H3 |

InChI Key |

XWQDYCFGKFLOBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=NC(=CS1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via condensation reactions involving α-haloketones or α-haloesters with thiourea or thioamides, as documented in literature for related thiazole derivatives. For example, the reaction of α-bromoacetophenone analogs with thioacetamide under reflux conditions in polar solvents like dimethylformamide (DMF) or isopropyl alcohol yields substituted thiazoles.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | α-Haloketone + Thioacetamide, DMF, reflux 75-80°C | Formation of 4-substituted thiazole ring |

This approach is adaptable for preparing 2-substituted thiazoles with various side chains.

Introduction of the Dimethylaminomethyl Group at the 4-Position

The dimethylaminomethyl substituent is introduced by a Mannich-type reaction or reductive amination on the 4-position of the thiazole ring. A common method involves:

- Reacting the 4-position of the thiazole with formaldehyde and dimethylamine under mild acidic conditions.

- Alternatively, direct alkylation using chloromethyl dimethylamine derivatives.

This step requires careful control of pH and temperature to avoid over-alkylation or polymerization.

Attachment of the Propan-1-amine Moiety

The propan-1-amine group is linked via a methylene bridge at the 2-position of the thiazole. This can be achieved by:

- Halomethylation of the 2-position of the thiazole ring followed by nucleophilic substitution with propan-1-amine.

- Alternatively, reductive amination of a 2-formylthiazole intermediate with propan-1-amine.

The nucleophilic substitution is typically performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at room temperature to moderate heat.

Detailed Research Findings and Reaction Conditions

Example Synthetic Route (Adapted from Related Thiazole Derivatives)

Analytical Data Supporting the Synthesis

- NMR Spectroscopy: Characteristic signals for the dimethylamino group (singlet near 2.2-2.5 ppm), methylene linkers (multiplets 3.0-4.0 ppm), and thiazole ring protons (6.5-8.0 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.

- Melting Point: Consistent with literature values for similar thiazole derivatives (usually 120-160°C range).

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Mannich Reaction + Nucleophilic Substitution | 2-bromo-4-formylthiazole, dimethylamine, formaldehyde, propan-1-amine | DMF, aqueous acidic | RT to 70°C | 6-12 h + 8-10 h | 70-85 | Straightforward, good yields | Requires careful pH control |

| Direct Alkylation | 4-(chloromethyl)thiazole derivative, dimethylamine, propan-1-amine | DMF | 50-80°C | 10-15 h | 60-75 | Fewer steps | Possible side reactions |

| Reductive Amination | 2-formyl-4-(dimethylaminomethyl)thiazole, propan-1-amine, reducing agent (NaBH3CN) | MeOH or EtOH | RT to 40°C | 12-24 h | 65-80 | Mild conditions, selective | Requires handling reducing agents |

Summary and Recommendations

The preparation of This compound is efficiently achieved via multi-step synthesis involving:

- Formation of the thiazole ring.

- Mannich-type introduction of the dimethylaminomethyl group.

- Nucleophilic substitution or reductive amination to attach the propan-1-amine moiety.

The Mannich reaction followed by nucleophilic substitution in DMF provides a good balance of yield and operational simplicity. Analytical data confirm the structure and purity of the final compound.

For scale-up or industrial application, direct alkylation methods may be optimized to reduce steps, but require careful control to minimize side products.

Chemical Reactions Analysis

Types of Reactions

N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial or antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Propan-1-amine vs.

- Dimethylaminomethyl vs. Aromatic Groups: The dimethylaminomethyl group in the target compound introduces basicity and polarity, contrasting with electron-withdrawing (e.g., nitro) or bulky aromatic substituents in analogs .

2.2. Thiazole-Oxadiazole and Thiazole-Benzimidazole Hybrids

Key Observations :

- Hybrid Systems : Hybrids like thiazole-oxadiazoles or benzimidazole-thiazoles () exhibit diverse bioactivity, but their complexity may complicate synthesis compared to the target compound’s simpler structure.

- Schiff Base vs.

2.3. Physicochemical and Spectral Comparisons

- 1H NMR Shifts: Thiazole protons in similar compounds resonate at δ 7.1–7.8 ppm (e.g., ). Dimethylamino groups typically show singlets near δ 2.2–2.5 ppm (e.g., ).

- 13C NMR : Thiazole carbons appear at δ 110–160 ppm, with substituents altering exact positions (e.g., ).

Solubility: The tertiary amine in the target compound likely improves water solubility compared to non-aminated thiazoles (e.g., ). Salt forms (e.g., dihydrochloride in ) further enhance solubility.

Biological Activity

The compound n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine, also referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.31 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including the compound .

Key Findings:

- Bactericidal Activity: In vitro tests demonstrated that certain thiazole derivatives exhibit selective and potent bactericidal activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL .

- Resistance Mechanisms: The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), comparable to standard antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| 2a | S. aureus | 1 | Bactericidal |

| 2b | MRSA | 2 | Bactericidal |

| 2c | VRSA | 4 | Bactericidal |

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various studies, revealing promising results.

Case Study:

A series of synthesized thiazole derivatives were evaluated for their cytotoxic effects against human cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colorectal cancer). Some compounds exhibited significant antitumor activity with lower toxicity compared to established chemotherapeutics like etoposide. Notably, compounds demonstrated the ability to induce DNA double-strand breaks and cell cycle arrest in the G2/M phase .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 15 | A549 | 5 | Topo-II inhibitor |

| 17 | HepG2 | 7 | Induces DSBs |

| - | HeLa | - | Cell cycle arrest |

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

Q & A

Q. What are the established synthetic routes for N-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine, and how is purity ensured?

The compound is typically synthesized via multi-step organic reactions, such as cyclization of precursors like 4-chloroaniline with brominated thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) . Post-synthesis, purification involves column chromatography or recrystallization, followed by characterization via H/C NMR to confirm structural integrity and HPLC (≥95% purity) to validate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly the integration of signals for the dimethylamino group (-N(CH₃)₂) at δ ~2.2 ppm and the thiazole protons at δ ~7.5 ppm. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺), while HPLC ensures batch-to-batch consistency .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves in vitro assays against target enzymes (e.g., kinases) or pathogens (e.g., Mycobacterium tuberculosis). For example, MIC (Minimum Inhibitory Concentration) assays in bacterial models or cytotoxicity testing in cancer cell lines (e.g., MTT assays) are common . Dose-response curves and IC₅₀ values are calculated to quantify potency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves varying solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures. For example, shows that switching from ethanol to DMF increased yields by 15% in analogous thiazole syntheses. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical parameters .

Q. What strategies resolve contradictory bioactivity data across different studies?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Using orthogonal techniques (e.g., Surface Plasmon Resonance [SPR] alongside enzyme inhibition assays) .

- Applying statistical tools like Bland-Altman analysis to assess inter-lab variability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

SAR analysis focuses on modifying substituents while retaining the thiazole core. For example:

| Derivative Modification | Observed Effect | Reference |

|---|---|---|

| Replacement of dimethylamino with tetrazole | Increased kinase inhibition | |

| Extension of the propan-1-amine chain | Improved bacterial membrane penetration | |

| Docking studies (e.g., AutoDock Vina) predict binding modes to biological targets like bacterial dihydrofolate reductase . |

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes, while QSAR models correlate structural features with toxicity .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported mechanisms of action?

If the compound shows conflicting targets (e.g., kinase vs. protease inhibition), employ:

- Biochemical pull-down assays with tagged proteins to identify direct interactors.

- CRISPR-Cas9 knockout models to validate target dependency in cellular responses .

- Proteome-wide profiling (e.g., affinity-based proteomics) to map off-target effects .

Q. What experimental controls are critical in validating the compound’s selectivity?

- Negative controls : Use inactive analogs (e.g., methylthiazole without the dimethylamino group) to confirm target specificity.

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases).

- Counter-screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out pan-assay interference .

Methodological Recommendations

Q. How to scale up synthesis without compromising purity?

Transition from batch to flow chemistry improves reproducibility. For example, achieved 90% yield in scaled pyrazole synthesis using continuous flow reactors. Monitor reaction progress with in-line FTIR to detect intermediates .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Cryo-EM for visualizing binding to large protein complexes.

- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

- Hydrogen-Deuterium Exchange (HDX) MS to map conformational changes in targets upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.